Cas no 908334-04-3 (4-Bromo-2-Nitro-Benzaldehyde)

4-Bromo-2-Nitro-Benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-BROMO-2-NITRO benzALDEHYDE
- 4 - Bromo - 2 - nitro - benzaldehyde
- 4-Bromo-1,1-(ethylenedioxo)-indane
- 4-Bromo-indan-1-one 1,2-ethanediol ketal
- 4'-Bromo-2',3'-dihydrospiro[[1,3]dioxolane-2,1'-indene]
- 4′-Bromo-2′,3′-dihydrospiro[1,3-dioxolane-2,1′-[1H]indene] (ACI)
- 4-Bromo-2-Nitro-Benzaldehyde
-
- MDL: MFCD08706460
- インチ: 1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2
- InChIKey: HITPOULJTOZRAU-UHFFFAOYSA-N
- SMILES: BrC1C2CCC3(OCCO3)C=2C=CC=1
計算された属性
- 精确分子量: 253.99400
- 同位素质量: 228.937456
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9
- XLogP3: 2
じっけんとくせい
- PSA: 18.46000
- LogP: 2.59490
4-Bromo-2-Nitro-Benzaldehyde Security Information
4-Bromo-2-Nitro-Benzaldehyde 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Bromo-2-Nitro-Benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-100mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 100mg |
¥1853.72 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-250mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
TRC | B704895-10mg |
4-Bromo-2-Nitro-Benzaldehyde |
908334-04-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-100mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
Chemenu | CM218607-1g |
4'-Bromo-2',3'-dihydrospiro[[1,3]dioxolane-2,1'-indene] |
908334-04-3 | 95% | 1g |
$556 | 2021-08-04 | |
eNovation Chemicals LLC | Y1128824-5g |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-5g |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-50mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 50mg |
¥1364.05 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412731-500mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 500mg |
¥5745.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412731-50mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 50mg |
¥1894.00 | 2024-04-25 |
4-Bromo-2-Nitro-Benzaldehyde 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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2. Back matter
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
4-Bromo-2-Nitro-Benzaldehydeに関する追加情報
Chemical Profile of 4-Bromo-2-Nitro-Benzaldehyde (CAS No. 908334-04-3)
4-Bromo-2-Nitro-Benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 908334-04-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitroaromatic aldehydes, characterized by its aromatic ring substituted with both a bromine atom and a nitro group, along with an aldehyde functional group at the second position. The unique structural features of 4-Bromo-2-Nitro-Benzaldehyde make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The bromine atom at the fourth position and the nitro group at the second position contribute to the compound's reactivity, enabling various chemical transformations that are pivotal in drug discovery and material science. The presence of the aldehyde group further enhances its utility as a precursor for forming Schiff bases, heterocyclic compounds, and other derivatives with potential pharmaceutical applications. These structural attributes have positioned 4-Bromo-2-Nitro-Benzaldehyde as a key building block in medicinal chemistry.
In recent years, there has been a surge in research focused on nitroaromatic compounds due to their diverse biological activities. Studies have demonstrated that derivatives of nitroaromatic aldehydes exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The 4-Bromo-2-Nitro-Benzaldehyde molecule, with its electron-withdrawing substituents, is particularly interesting because it can be modified to produce compounds with enhanced bioavailability and targeted action. Researchers have explored its potential in synthesizing small-molecule inhibitors for enzymes involved in cancer pathways, such as kinases and transcription factors.
One of the most compelling aspects of 4-Bromo-2-Nitro-Benzaldehyde is its role in developing probes for biochemical studies. The nitro group can be reduced to an amine, allowing for further functionalization via diazotization or direct coupling reactions. This flexibility makes it an excellent candidate for creating labeled compounds used in enzyme assays, protein interaction studies, and cellular imaging. Furthermore, the bromine atom provides a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
The pharmaceutical industry has also shown interest in 4-Bromo-2-Nitro-Benzaldehyde due to its potential as a scaffold for drug candidates. For instance, researchers have investigated its derivatives as intermediates in the synthesis of antiviral agents. The electron-deficient nature of the aromatic ring enhances binding affinity to biological targets, making it an attractive starting point for structure-activity relationship (SAR) studies. Additionally, modifications at the aldehyde group can lead to Schiff base derivatives with reported neuroprotective properties.
From a synthetic chemistry perspective, 4-Bromo-2-Nitro-Benzaldehyde serves as a versatile precursor for accessing heterocyclic systems. For example, condensation with hydrazines or hydroxylamines yields 1H-pyrazole or 1H-indole derivatives, respectively, which are known for their pharmacological significance. These transformations highlight the compound's utility in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
The environmental and safety considerations associated with handling 4-Bromo-2-Nitro-Benzaldehyde are also important. While it is not classified as a hazardous substance under standard regulatory frameworks, proper laboratory practices must be followed to ensure safe handling. Storage conditions should minimize exposure to moisture and heat to prevent degradation. Furthermore, waste disposal must comply with local regulations to avoid environmental contamination.
Future research directions may explore the use of computational methods to predict new derivatives of 4-Bromo-2-Nitro-Benzaldehyde with enhanced biological activity. Machine learning models trained on existing data could accelerate the discovery process by identifying promising scaffolds before experimental synthesis begins. This approach aligns with broader trends in drug discovery that emphasize interdisciplinary collaboration between chemists, biologists, and computer scientists.
In conclusion,4-Bromo-2-Nitro-Benzaldehyde (CAS No. 908334-04-3) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it an invaluable intermediate for developing bioactive molecules across various therapeutic areas. As research continues to uncover new applications for this compound,4-Bromo-2-Nitro-Benzaldehyde is poised to remain a cornerstone in medicinal chemistry innovation.
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